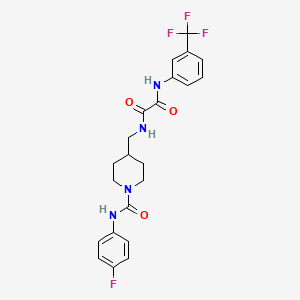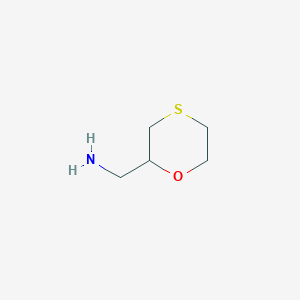
(1,4-oxathian-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,4-oxathian-2-yl)methanamine is a heterocyclic organic compound that features a six-membered ring containing both oxygen and sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
(1,4-oxathian-2-yl)methanamine can be synthesized through several methods. One common approach involves the reaction of epoxides with ethyl mercaptoacetate in the presence of a base catalyst such as triton B. This reaction proceeds via a nucleophilic attack on the less substituted carbon atom of the epoxide ring, leading to the formation of 1,4-oxathian-2-one derivatives .
Industrial Production Methods
Industrial production methods for 1,4-oxathian-2-ylmethanamine typically involve the use of readily available starting materials and efficient catalytic processes. For example, the reaction of tellurium tetrachloride with 2-(allylsulfanyl)ethanol in boiling chloroform has been reported to yield trichloro(1,4-oxathian-2-ylmethyl)-λ4-tellane with high selectivity .
化学反応の分析
Types of Reactions
(1,4-oxathian-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1,4-oxathian-2-ylmethanamine can yield sulfoxides or sulfones, while reduction can produce thiols.
科学的研究の応用
(1,4-oxathian-2-yl)methanamine has a wide range of scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and other biological processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,4-oxathian-2-ylmethanamine involves its interaction with molecular targets through various pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its ability to form stable complexes with metals and other substrates makes it a versatile reagent in chemical synthesis.
類似化合物との比較
Similar Compounds
1,4-Oxathian-2-one: A closely related compound that shares the same ring structure but lacks the methanamine group.
1,4-Oxathian-2-ylmethyl-tellane: Another similar compound that contains a tellurium atom instead of sulfur.
Uniqueness
(1,4-oxathian-2-yl)methanamine is unique due to its combination of oxygen, sulfur, and nitrogen atoms within a single ring structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
IUPAC Name |
1,4-oxathian-2-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOS/c6-3-5-4-8-2-1-7-5/h5H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUMXYMHHOGGGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(O1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl N-(5-hydroxyspiro[2.3]hexan-2-yl)carbamate](/img/structure/B2794388.png)
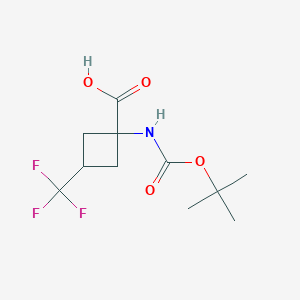
![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/new.no-structure.jpg)

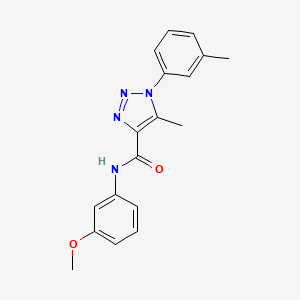
![6-Methylene-[1,4]dioxepane](/img/structure/B2794398.png)
![[3-(trifluoromethoxy)phenyl]thiourea](/img/structure/B2794399.png)
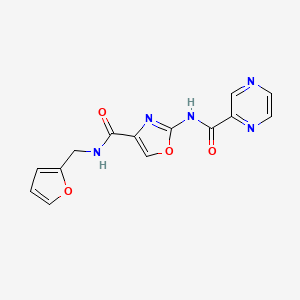
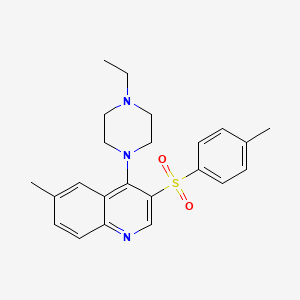
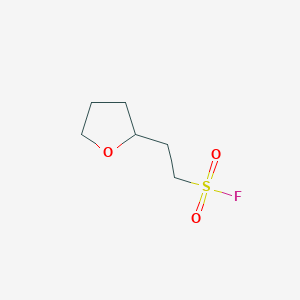
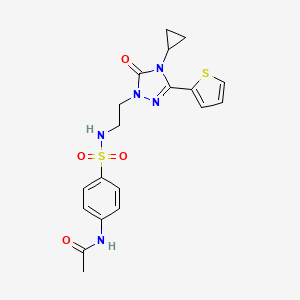

![3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-phenylurea](/img/structure/B2794409.png)
